molecular formula C6H8O4 B1236534 (E)-2-Methylglutaconic acid CAS No. 53358-21-7

(E)-2-Methylglutaconic acid

Cat. No. B1236534
CAS RN: 53358-21-7
M. Wt: 144.12 g/mol
InChI Key: JKGHDBJDBRBRNA-DUXPYHPUSA-N
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Description

Synthesis Analysis

The synthesis of (E)-2-Methylglutaconic acid and related compounds involves multiple methods, including stereocontrolled synthesis techniques for creating 2,3-diaminobutanoic acids and other structurally complex acids (Merino et al., 1997). Advanced asymmetric synthesis methods have been developed for biologically significant derivatives, such as 3-methyl- and 3-trifluoromethylpyroglutamic acids, showcasing the importance of stereochemistry in the synthesis of (E)-2-Methylglutaconic acid and its derivatives (Soloshonok et al., 1999).

Molecular Structure Analysis

Studies on the molecular structure of (E)-2-Methylglutaconic acid-related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, provide insights into the vibrational wavenumbers, molecular electrostatic potential, and the impact of hyper-conjugative interactions and charge delocalization on stability. These analyses highlight the detailed structural attributes contributing to the reactivity and properties of these molecules (Raju et al., 2015).

Chemical Reactions and Properties

The reactivity of (E)-2-Methylglutaconic acid and its derivatives with various reagents and under different conditions elucidates its chemical properties. For instance, the synthesis and transformations of 2-methyl-1,3-cyclobutanedione reveal insights into enol forms and acid strength influenced by carbonyl dipole interactions (Johns & Kriegler, 1964).

Physical Properties Analysis

The quantification of 3-methylglutaconic acid in biological fluids illustrates the methodological advancements in analyzing the physical properties of (E)-2-Methylglutaconic acid and related metabolites. Techniques such as isotope-dilution gas chromatography/mass spectrometry have been employed for precise measurement, facilitating the understanding of its distribution and role in metabolic pathways (Kelley, 1993).

Scientific Research Applications

Identification and Metabolic Significance

(E)-2-Methylglutaconic acid has been identified as a new metabolite of isoleucine. It was detected in urine samples from patients with various metabolic disorders such as propionic acidaemia, methylmalonic acidaemia, and beta-ketothiolase deficiency, often along with N-tiglylglycine. This acid is believed to be the end product of the 3-methylcrotonyl-CoA carboxylase-catalysed carboxylation of tiglyl-CoA. This finding is crucial for understanding the metabolic pathways involved in these disorders and for the development of diagnostic methods (Durán et al., 1982).

Role in Mitochondrial Disorders

3-Methylglutaconic aciduria, a metabolic condition characterized by elevated levels of (E)-2-methylglutaconic acid, has been associated with various clinical syndromes, including Pearson syndrome. This disorder is a multitissue condition with hematologic abnormalities and lactic acidosis resulting from defective oxidative phosphorylation, often involving mitochondrial genome deletions. This suggests that (E)-2-methylglutaconic acid can be a useful marker for Pearson syndrome and possibly other disorders affecting the respiratory chain (Gibson et al., 1992).

Diagnostic and Therapeutic Implications

The presence of (E)-2-methylglutaconic acid in urine has been useful in diagnosing various inherited metabolic diseases, especially mitochondrial disorders. Its consistent elevation in specific conditions points to mitochondrial dysfunction as a common underlying cause. This has led to a better understanding of these disorders and has implications for both diagnosis and potential therapeutic approaches (Wortmann et al., 2013).

Biochemical Analysis Techniques

Advancements in biochemical analysis, such as isotope-dilution gas chromatography/mass spectrometry, have enabled the quantification of (E)-2-methylglutaconic acid in various biological fluids. This has been vital in diagnosing and understanding the pathophysiology of diseases associated with abnormal (E)-2-methylglutaconic acid levels, providing a more precise and accurate diagnostic tool (Kelley, 1993).

Safety And Hazards

This involves studying the toxicity, flammability, and other hazards associated with the compound. It also includes studying the safe handling and disposal procedures of the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be studied.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(E)-2-methylpent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGHDBJDBRBRNA-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009869
Record name 2-Methylglutaconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E)-2-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(E)-2-Methylglutaconic acid

CAS RN

53358-21-7
Record name (2E)-2-Methyl-2-pentenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53358-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylglutaconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053358217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylglutaconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Duran, L Bruinvis, D Ketting… - Biomedical Mass …, 1982 - Wiley Online Library
The identification of (E)‐2‐methylglutaconic acid, a ‘new’ metabolite of isoleucine, is described. The substance was detected in urine samples from patients with propionic acidaemia, …
Number of citations: 21 onlinelibrary.wiley.com
P Wongkittichote, X Hong, SR Master, S Kaur… - Molecular Genetics and …, 2023 - Elsevier
GA1 (OMIM# 231670) is an organic aciduria caused by defective Glutaryl-CoA dehydrogenase (GCDH), encoded by GCDH. Early detection of GA1 is crucial to prevent patients from …
Number of citations: 2 www.sciencedirect.com
K Tomiko, S Toshihiro, M Masafumi, M Isamu - Clinica chimica acta, 1982 - Elsevier
Metabolic changes dependent upon clinical conditions were studied in an eightmonth-old girl with propionyl CoA carboxylase deficiency. Only methylcitric acid and 2-methyl-3-…
Number of citations: 16 www.sciencedirect.com
PF Vlad, MZ Krimer - Organic preparations and procedures …, 1998 - Taylor & Francis
On-going challenges of organic chemistry have spurred the development and improvement of synthetic methods and stimulated the search for new reagents which would provide milder …
Number of citations: 3 www.tandfonline.com
K Agrawal, P Verma - Biocatalysis and Agricultural Biotechnology, 2019 - Elsevier
The dye industries have exploded tremendously since industrialization, as the consumption increases pressure upon the industries to meet the demands. Thereby leading to release of …
Number of citations: 28 www.sciencedirect.com
RI Kelley, JP Cheatham, BJ Clark, MA Nigro… - The Journal of …, 1991 - Elsevier
Seven boys with an apparently X-linked syndrome of dilated cardiomyopathy, growth retardation, neutropenia, and persistently elevated urinary levels of 3-methylglutaconate, 3-…
Number of citations: 286 www.sciencedirect.com
RBH Schutgens, B Middleton, JF Blij… - European Journal of …, 1982 - Springer
A boy of 6.5 years and his 36-year-old father were found to excrete elevated amounts of urinary 2-methyl-3-hydroxybutyric acid and tiglylglycine, as is found in patients with a presumed …
Number of citations: 49 link.springer.com
TK Bindu, PS Udayan - Int J Hortic Agric Food Sci, 2018 - academia.edu
LC-MS profiling has been developed for the characterization of chemical constituents present in the methanolic extract of Pueraria tuberosa tubers. As a result, 61 compounds were …
Number of citations: 1 www.academia.edu
Z Fu, L Sun, Z Wang, J Liu, M Hou, Q Lu… - Frontiers in …, 2023 - frontiersin.org
This study aimed to investigate the effects of different growth stages (booting period-SYK; initial flowering-SCK; full flowering-SSK) on the fermentation quality, microbial community, …
Number of citations: 2 www.frontiersin.org
WR Wikoff, JA Gangoiti, BA Barshop… - Clinical …, 2007 - academic.oup.com
Background: We applied untargeted mass spectrometry-based metabolomics to the diseases methylmalonic acidemia (MMA) and propionic acidemia (PA). Methods: We used a …
Number of citations: 191 academic.oup.com

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